Lipophilicity Advantage Over Unsubstituted Analog
The target compound 2-methyl-N-(3-methylcyclopentyl)aniline exhibits a computed LogP of 3.60, compared to 3.09 for the unsubstituted analog N-(3-methylcyclopentyl)aniline, representing a ΔLogP of +0.51 . This increase is attributable to the addition of a single ortho-methyl group on the aniline ring, which increases molecular weight from 175.27 to 189.30 g·mol⁻¹ (+14.03 g·mol⁻¹) . In medicinal chemistry, a LogP shift of this magnitude can significantly influence membrane permeability, plasma protein binding, and volume of distribution.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.60 (computed) |
| Comparator Or Baseline | N-(3-methylcyclopentyl)aniline (CAS 1342195-21-4): LogP = 3.09 (computed) |
| Quantified Difference | ΔLogP = +0.51 |
| Conditions | Computed LogP values from vendor technical datasheets (Leyan for target; Fluorochem for comparator) |
Why This Matters
A ΔLogP of +0.51 translates to approximately a 3.2-fold increase in octanol-water partition coefficient, making the target compound substantially more suitable for applications requiring enhanced membrane permeation or lipophilic environment partitioning, such as CNS-targeted probe design or lipid-formulation compatibility.
